Osthenol

Vue d'ensemble

Description

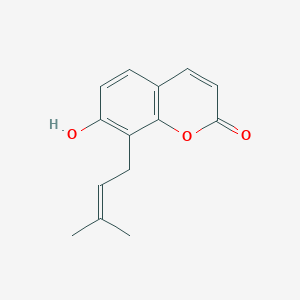

Osthenol est une coumarine prénylée, un type de composé phénolique naturel. Elle est principalement isolée des racines de plantes médicinales telles qu'Angelica pubescens et Angelica dahurica . This compound a été étudiée pour ses diverses activités biologiques, notamment son potentiel en tant qu'inhibiteur de la monoamine oxydase .

Méthodes De Préparation

Osthenol peut être obtenue à la fois par extraction naturelle et par des méthodes synthétiques. L'extraction naturelle implique l'isolement du composé des racines séchées d'Angelica pubescens et d'Angelica dahurica .

En termes de voies synthétiques, une méthode courante implique la réaction de couplage croisé de Stille. Cette réaction utilise de l'8-iodocoumarine et du tributyl (3-méthylbut-2-en-1-yl) stannane en présence d'une quantité catalytique de tétrakis(triphénylphosphine) de palladium dans le diméthylformamide à 80 °C . Cette méthode permet d'obtenir de l'this compound en quantités productives.

Analyse Des Réactions Chimiques

Osthenol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en différentes formes réduites.

Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule d'this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et réduits de l'this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : this compound est utilisée comme précurseur dans la synthèse de divers dérivés de la coumarine.

Mécanisme d'action

This compound exerce ses effets principalement par l'inhibition de la monoamine oxydase A. C'est un inhibiteur sélectif, réversible et compétitif de cette enzyme, avec un indice de sélectivité élevé pour la monoamine oxydase A par rapport à la monoamine oxydase B . Cette inhibition entraîne une augmentation des niveaux de monoamines, ce qui peut avoir divers effets thérapeutiques, notamment la neuroprotection .

Applications De Recherche Scientifique

Biological Activities

Osthenol exhibits a range of biological activities that make it a valuable compound in medicinal research. Key areas of application include:

- Antitumor Activity : this compound has demonstrated potent anticancer effects across various cancer cell lines. Studies indicate its ability to inhibit cell proliferation and induce apoptosis in colon cancer cells (HCT116) by modulating the phosphatidylinositol-3 kinase (PI3K)/protein kinase B (AKT) signaling pathway .

- Neuroprotective Effects : As a selective and potent reversible inhibitor of monoamine oxidase A (MAO-A), this compound has been suggested as a potential lead compound for the development of new antidepressants. Its binding affinity to MAO-A indicates its promise in treating mood disorders .

- Anti-inflammatory Properties : this compound has shown effectiveness in inhibiting key inflammatory enzymes such as cyclooxygenase and lipoxygenase, contributing to its potential use in managing inflammatory diseases .

- Antimicrobial Activity : Research highlights this compound's strong antibacterial and antifungal properties against various pathogens, including Candida albicans and Aspergillus fumigatus, making it a candidate for developing new antimicrobial agents .

Case Studies

Several studies have investigated the applications of this compound in depth:

- Colon Cancer Study : A study reported that this compound significantly inhibited the viability of HCT116 cells. The concentration-dependent effects were marked by increased apoptosis rates, supporting its potential as an anticancer agent .

- Neuroprotection Research : Molecular docking studies have indicated that this compound interacts selectively with MAO-A, providing insights into its potential use in treating depression and anxiety disorders .

- Antimicrobial Efficacy Trials : In vitro tests demonstrated this compound's effectiveness against Gram-positive bacteria and fungi, suggesting its application in developing new antimicrobials to combat resistant strains .

Summary Table of Applications

Mécanisme D'action

Osthenol exerts its effects primarily through the inhibition of monoamine oxidase A. It is a selective, reversible, and competitive inhibitor of this enzyme, with a high selectivity index for monoamine oxidase A versus monoamine oxidase B . This inhibition leads to increased levels of monoamines, which can have various therapeutic effects, including neuroprotection .

Comparaison Avec Des Composés Similaires

Osthenol est similaire à d'autres dérivés de la coumarine, tels que l'osthole et l'ombellférone. elle est unique en raison de sa structure prénylée, qui contribue à ses activités biologiques spécifiques .

Osthole : Un autre dérivé de la coumarine avec des activités biologiques similaires, mais qui diffère par sa structure chimique.

Ombellférone : Un dérivé de la coumarine plus simple qui sert de précurseur dans la biosynthèse de l'this compound.

La structure unique de l'this compound et son inhibition sélective de la monoamine oxydase A en font un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Osthenol, a prenylated coumarin derived from various plants such as Angelica pubescens and Angelica dahurica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a prenyl group that enhances its biological activity. The compound's chemical formula is , and it exhibits various pharmacological properties attributed to its interaction with biological targets.

Pharmacological Effects

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells, particularly in lymphoid tissues. For instance, this compound demonstrated potent inhibitory effects on Raji cells (a human Burkitt's lymphoma cell line) with minimal cytotoxicity, suggesting a selective action against tumor cells without harming normal cells .

2. Antimicrobial Activity

this compound has strong antibacterial and antifungal properties. Studies have reported its effectiveness against various Gram-positive bacteria and fungi such as Candida albicans and Aspergillus fumigatus. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, with studies indicating its ability to inhibit key enzymes involved in inflammation, including 5-lipoxygenase and cyclooxygenase. This inhibition can reduce the production of pro-inflammatory mediators, making this compound a candidate for treating inflammatory diseases .

4. Neuroprotective Effects

this compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme implicated in neurodegenerative disorders. It exhibits a strong binding affinity for MAO-A, suggesting potential applications in the treatment of depression and anxiety disorders .

Metabolic Pathways

Understanding the metabolism of this compound is crucial for evaluating its pharmacokinetics and safety profile. Studies have identified several metabolites formed during the metabolism of this compound in human liver microsomes:

| Metabolite | Description | Formation Pathway |

|---|---|---|

| M1 | Mono-hydroxylated this compound | CYP2D6 |

| M2 | 7-O-glucuronide conjugate | UGT1A9 |

| M3 | Hydroxyl-glucuronide | UGT1A3 |

| M4-M7 | Additional mono-hydroxylated forms | Various CYPs |

The dominant metabolic pathway involves glucuronidation, which enhances the solubility and excretion of this compound metabolites .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Anticancer Properties

A study conducted on mouse models demonstrated that this compound significantly reduced tumor size in skin cancer models while exhibiting low toxicity to surrounding tissues. -

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound protected neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapy.

Propriétés

IUPAC Name |

7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKJVIPCCGXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197508 | |

| Record name | Osthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-14-0 | |

| Record name | Osthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 125 °C | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does osthenol exert its antitumor effects?

A: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells [, ]. The compound induces apoptosis, a programmed cell death mechanism, and arrests the cell cycle in the G1 phase, preventing further cell division []. These effects are mediated, at least in part, through the suppression of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival [].

Q2: Can this compound's structure be modified to enhance its anti-hepatitis activity?

A: Studies indicate that replacing the 7-methoxy group of this compound with a 7-hydroxy group to form this compound significantly reduces its inhibitory effect on Con A-induced hepatitis []. This suggests that the 7-methoxy group is crucial for this specific activity.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol.

Q4: How is this compound synthesized?

A: this compound can be synthesized through several demethylation routes. One effective method achieves a yield of approximately 68% [].

Q5: What spectroscopic techniques are used to characterize this compound?

A: Researchers commonly utilize various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate the structure and confirm the identity of this compound [, , ].

Q6: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism, primarily in the liver [, ]. Key metabolic pathways include hydroxylation by cytochrome P450 enzymes (CYPs), particularly CYP2D6, CYP1A2, and CYP3A4, resulting in the formation of mono-hydroxyl metabolites []. Subsequently, this compound and its hydroxylated metabolites undergo glucuronidation by uridine 5′-diphospho-glucuronosyltransferases (UGTs), mainly UGT1A9 and UGT1A3, leading to the formation of glucuronide conjugates [].

Q7: What is the bioavailability of this compound after oral administration?

A: this compound exhibits low oral bioavailability, approximately 0.43% and 0.02% after oral doses of 5 mg/kg and 20 mg/kg, respectively, in mice []. This low bioavailability is attributed to significant first-pass metabolism, primarily to its sulfonyl and glucuronyl conjugates [].

Q8: Are there any known inhibitors of human cytochrome 2C8 related to this compound?

A: Yes, this compound itself has demonstrated selective inhibitory effects on human cytochrome 2C8 [].

Q9: What is the role of this compound in plant biosynthesis?

A: this compound serves as a crucial intermediate in the biosynthesis of angular furanocoumarins, a class of plant defense compounds found in various species, including parsley (Petroselinum crispum) and parsnip (Pastinaca sativa) [, , , ].

Q10: Which enzymes are involved in this compound biosynthesis?

A: The biosynthesis of this compound involves prenylation of umbelliferone with dimethylallyl pyrophosphate (DMAPP), catalyzed by membrane-bound prenyltransferases [, ]. Notably, PcPT from parsley exhibits a strong preference for C6 prenylation, yielding primarily the linear furanocoumarin precursor demethylsuberosin, while also producing this compound to a lesser extent []. In contrast, PsPT2 from parsnip demonstrates higher efficiency in catalyzing this compound synthesis [].

Q11: Does this compound exhibit antibacterial activity?

A: Yes, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Its efficacy is attributed to the presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the benzenic ring [].

Q12: How does this compound's antifungal activity compare to other coumarins?

A: this compound demonstrates potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani []. It generally exhibits higher antifungal activity compared to other tested coumarins, likely due to the presence of an alkyl group at the C-8 position [].

Q13: Does this compound impact 5α-reductase activity?

A: Research indicates that this compound isolated from Angelica koreana roots potently inhibits 5α-reductase type I in LNCaP cells, exhibiting an IC50 value of 0.1 µg/mL []. This inhibitory activity is significantly higher than that of finasteride, a known 5α-reductase inhibitor [].

Q14: Does this compound affect monoamine oxidase activity?

A: this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A) [].

Q15: Which plants are considered good sources of this compound?

A: this compound is found in various plant species, primarily within the Apiaceae and Rutaceae families. Notable sources include: * Angelica species: Angelica koreana [, , ], Angelica dahurica [, , , ], Angelica archangelica [], and Angelica pubescens []. * Cnidium monnieri: A rich source of this compound and other coumarins [, , ]. * Other sources: Glehnia littoralis [], Limonia acidissima [, ], Petroselinum crispum [], Pastinaca sativa [], Zanthoxylum monophyllum [], Poncirus trifoliata [], and Phlojodicarpus villosus [].

Q16: What are the traditional uses of this compound-containing plants?

A: Plants containing this compound have a long history of use in traditional medicine, particularly in Asia, for various purposes, including: * Cnidium monnieri: Traditionally used in Chinese medicine for its warming, invigorating, and anti-inflammatory properties []. * Angelica species: Various species are employed in traditional medicine for their anti-inflammatory, analgesic, and antispasmodic properties []. * Feronia limonia: The fruit pericarp is used in India for its stomachic, diuretic, and tonic properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.